Technical Whitepaper: 2-Amino-2,4-dimethylpentanamide in Biocatalysis and Peptidomimetics
Technical Whitepaper: 2-Amino-2,4-dimethylpentanamide in Biocatalysis and Peptidomimetics
Executive Summary
As drug development and industrial biocatalysis increasingly rely on non-canonical amino acids, α,α -disubstituted derivatives have emerged as critical structural components. 2-Amino-2,4-dimethylpentanamide (also known as α -methylleucinamide) is a prime example of this class[1]. Characterized by a fully substituted α -carbon, this molecule presents unique steric and electronic properties. This guide explores its physicochemical profile, its specialized role as a stress-test substrate in high-throughput amidase screening, and its utility in designing metabolically stable peptidomimetics.
Chemical Structure and Physicochemical Profiling
2-Amino-2,4-dimethylpentanamide consists of a pentanamide backbone with an amino group and a methyl group at the C2 position, and an isobutyl-like extension terminating at the C4 position[2]. The absence of an α -proton at the chiral center renders the molecule highly resistant to racemization and enzymatic degradation, making it an ideal building block for robust pharmaceuticals.
Quantitative Physicochemical Data
Data synthesized from verified chemical substance databases and supplier specifications.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2,4-dimethylpentanamide | [1] |
| CAS Number | 113509-60-7 | [3] |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| SMILES | CC(C)CC(C)(N)C(N)=O | [2] |
| InChI Key | FTJJDCJLMLWWPS-UHFFFAOYSA-N | [4] |
| Physical Form | Solid / Powder | [4] |
| Storage Temperature | Room Temperature (RT) | [4] |
Mechanistic Role in Biocatalysis and Amidase Screening
The discovery of novel amidohydrolases (amidases) often requires screening massive gene libraries. 2-Amino-2,4-dimethylpentanamide serves as an ideal "stress-test" substrate for these enzymes[5]. Because of the severe steric hindrance around the amide bond—driven by the gem-dimethyl and isobutyl groups—only amidases with highly accommodating and stereoselective active sites can successfully hydrolyze it into α -methylleucine[5].
To achieve high-throughput screening (e.g., evaluating >10,000 clones of Mycobacterium neoaurum within 24 hours), researchers utilize Flow Injection Analysis coupled with Electrospray Ionization Mass Spectrometry (FIA-ESI-MS)[5]. The mechanistic brilliance of this approach lies in the selective ionization of the product over the substrate.
Workflow for high-throughput amidase screening using FIA-ESI-MS.
Experimental Protocol: Self-Validating High-Throughput Amidase Assay
As a Senior Application Scientist, it is critical to design assays that are not just fast, but self-validating. The following protocol details the FIA-ESI-MS screening methodology, explicitly outlining the causality behind each step to ensure robust data integrity[5].
Step 1: Substrate Incubation
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Action: Incubate individual clones from the gene library with 2-amino-2,4-dimethylpentanamide in a 96-well or 384-well microtiter plate.
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Causality: The microtiter format allows parallel processing. The high concentration of substrate drives the reaction kinetics forward, testing the specific amidase activity of the expressed proteins.
Step 2: Quenching and Dilution (The Self-Validating Step)
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Action: Perform a 200-fold dilution of the reaction mixture using a standardized buffer spiked with an isotopically labeled internal standard (e.g., ¹³C-labeled α -methylleucine)[5].
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Causality: A 200-fold dilution eliminates the need for complex liquid-liquid extraction by reducing the biological matrix to negligible levels, preventing source contamination in the MS[5]. The internal standard acts as a self-validating mechanism: it continuously monitors and corrects for electrospray ionization suppression across thousands of injections. If the internal standard signal drops, the system flags a matrix effect rather than a false negative for enzyme activity.
Step 3: FIA-ESI-MS Acquisition
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Action: Inject the diluted samples directly into the mass spectrometer via Flow Injection Analysis (bypassing the LC column), operating the ESI in negative ion mode [5].
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Causality: Bypassing the LC column reduces analysis time from minutes to seconds per well. Negative ion mode is chosen specifically because the carboxylic acid product ( α -methylleucine) readily forms an [M-H]- ion at m/z 144, whereas the amide substrate (2-amino-2,4-dimethylpentanamide) does not easily ionize in this mode[5]. This selective ionization provides the necessary analytical selectivity without chromatographic separation.
Step 4: Data Processing & Quality Control
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Action: Calculate the conversion rate based on the ratio of the m/z 144 peak area to the internal standard.
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Validation Check: Ensure that a known positive control (purified amidase) and a blank are run on every plate to validate MS sensitivity and mass accuracy continuously.
Applications in Peptidomimetics and Drug Development
Beyond biocatalysis, 2-amino-2,4-dimethylpentanamide is a highly valuable functional group analog in medicinal chemistry[6]. When incorporated into peptide sequences, α,α -dialkyl amino acids exert profound conformational and metabolic effects.
The Thorpe-Ingold Effect and Conformational Restriction
The presence of two bulky substituents at the α -carbon induces the Thorpe-Ingold effect (gem-dimethyl effect). This steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the sequence to adopt specific secondary structures, most notably the 310 -helix.
Proteolytic Resistance
Natural proteases require the peptide backbone to adopt a specific spatial geometry to form a tetrahedral intermediate during amide bond cleavage. Furthermore, many proteases interact directly with the α -proton. By replacing the α -proton with a methyl group, 2-amino-2,4-dimethylpentanamide sterically blocks the protease active site, granting the resulting peptidomimetic exceptional metabolic stability in vivo.
Mechanistic pathway of conformational restriction and metabolic stability.
References
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Henderickx, H. J. W., et al. (2009). Flow injection analysis electrospray ionization mass spectrometry for high-throughput screening of a gene library for amidase activity. Analytical Biochemistry.
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MilliporeSigma. 2-amino-2,4-dimethylpentanamide | 113509-60-7 Product Specifications.
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Alachem Co., Ltd. 113509-60-7 | 2-amino-2,4-dimethylpentanamide Catalog.
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Benchchem. 2-Amino-2,4-dimethylpentanenitrile and Functional Group Analogs.
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NextSDS. 2-amino-2,4-dimethylpentanamide — Chemical Substance Information.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 113509-60-7|2-Amino-2,4-dimethylpentanamide|BLD Pharm [bldpharm.com]
- 3. 113509-60-7 | 2-amino-2,4-dimethylpentanamide - Alachem Co., Ltd. [alachem.co.jp]
- 4. 2-amino-2,4-dimethylpentanamide | 113509-60-7 [sigmaaldrich.com]
- 5. Flow injection analysis electrospray ionization mass spectrometry for high-throughput screening of a gene library for amidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
